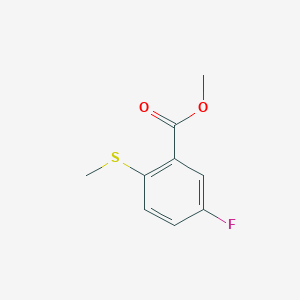

Methyl 5-fluoro-2-(methylthio)benzoate

Description

The exact mass of the compound Methyl 5-fluoro-2-(methylthio)benzoate is 200.03072886 g/mol and the complexity rating of the compound is 187. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-fluoro-2-(methylthio)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-fluoro-2-(methylthio)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-fluoro-2-methylsulfanylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2S/c1-12-9(11)7-5-6(10)3-4-8(7)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCCOZVVTBFBDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401220542 | |

| Record name | Benzoic acid, 5-fluoro-2-(methylthio)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401220542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879026-30-8 | |

| Record name | Benzoic acid, 5-fluoro-2-(methylthio)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-fluoro-2-(methylthio)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401220542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 5-fluoro-2-(methylthio)benzoate

Executive Summary: Methyl 5-fluoro-2-(methylthio)benzoate (CAS No: 1879026-30-8) is a valuable advanced synthetic intermediate utilized in medicinal chemistry and drug discovery.[1] Its molecular architecture, featuring a strategically positioned fluorine atom, a thioether group, and a methyl ester, offers a unique combination of properties for developing complex, biologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the thioether and ester functionalities serve as versatile handles for further synthetic transformations.[1][2] This guide provides an in-depth examination of the synthesis of this compound, focusing on a logical retrosynthetic analysis and a detailed, field-proven experimental protocol based on the Fischer esterification of its carboxylic acid precursor.

Introduction: The Strategic Importance of a Multifunctional Building Block

In modern drug development, the design of molecular scaffolds that allow for predictable modulation of physicochemical and biological properties is paramount.[1] Methyl 5-fluoro-2-(methylthio)benzoate emerges as a prime example of such a scaffold. Its utility is derived from the synergistic effects of its constituent functional groups:

-

The Fluorine Atom: As the most electronegative element, fluorine imparts profound electronic effects. It can serve as a bioisostere for hydrogen, yet its strong electron-withdrawing nature can significantly alter the acidity and reactivity of adjacent groups, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability and binding affinity to target proteins.[1][2]

-

The Benzoate Ester: Benzoate esters are a cornerstone of organic synthesis, valued for their stability and versatile reactivity.[1] The ester group can be readily hydrolyzed to the parent carboxylic acid, reduced to an alcohol, or transesterified, providing a gateway to a diverse range of derivatives.[1][3]

-

The Methylthio Group: The thioether moiety offers additional opportunities for synthetic modification, such as oxidation to sulfoxides and sulfones, which can dramatically alter solubility and hydrogen bonding capabilities.

This unique combination makes Methyl 5-fluoro-2-(methylthio)benzoate a crucial precursor for constructing compound libraries aimed at identifying novel therapeutic agents.[4][5]

Strategic Synthesis Planning: A Retrosynthetic Approach

A logical synthesis plan begins with deconstructing the target molecule into simpler, commercially available precursors. This process, known as retrosynthetic analysis, provides a clear roadmap for the forward synthesis. For Methyl 5-fluoro-2-(methylthio)benzoate, the most logical disconnection is at the ester C-O bond.[1] This bond is readily formed through well-established esterification chemistry.

This disconnection simplifies the target molecule into two key precursors: 5-fluoro-2-(methylthio)benzoic acid and methanol. This analysis identifies the critical reaction required for the synthesis: the esterification of a carboxylic acid.

Caption: Forward synthesis workflow via Fischer Esterification.

Detailed Experimental Protocol

This protocol describes the synthesis of Methyl 5-fluoro-2-(methylthio)benzoate on a laboratory scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Table 1: Reagent and Materials List

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| 5-fluoro-2-(methylthio)benzoic acid | 57318-98-6 | 186.20 [6] | 5.00 g | 1.0 |

| Methanol (Anhydrous) | 67-56-1 | 32.04 | 100 mL | ~92 |

| Sulfuric Acid (Conc.) | 7664-93-9 | 98.08 | 1.0 mL | ~0.68 |

| Saturated Sodium Bicarbonate Sol. | 144-55-8 | 84.01 | ~150 mL | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~100 mL | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~5 g | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.00 g of 5-fluoro-2-(methylthio)benzoic acid.

-

Reagent Addition: Add 100 mL of anhydrous methanol to the flask and stir until the solid is fully dissolved. Place the flask in an ice-water bath to cool.

-

Catalyst Addition: While stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise to the cooled methanol solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Solvent Removal: Reduce the volume of the methanol by approximately 75% using a rotary evaporator.

-

Extraction: Transfer the remaining residue to a 500 mL separatory funnel. Add 50 mL of dichloromethane (DCM) and 100 mL of water. Shake gently and separate the layers.

-

Neutralization: Carefully wash the organic layer with saturated sodium bicarbonate solution (3 x 50 mL) to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.

-

Final Wash: Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water.

-

Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl for 5-10 minutes, then filter the solution to remove the drying agent.

-

Isolation: Remove the dichloromethane solvent from the filtrate using a rotary evaporator to yield the crude product, which typically appears as a pale yellow oil or low-melting solid. Further purification can be achieved via column chromatography if necessary.

Characterization and Quality Control

Confirmation of the product's identity and purity is essential. Standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the aromatic protons, the methyl ester, and the methylthio group.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound. [7][8]* Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity of the final product.

Table 2: Physicochemical Properties of Methyl 5-fluoro-2-(methylthio)benzoate

| Property | Value | Source |

| CAS Number | 1879026-30-8 | [1][7] |

| Molecular Formula | C₉H₉FO₂S | [7][8] |

| Molecular Weight | 200.23 g/mol | [1][7][8] |

| Typical Purity | ≥97% | [7][9] |

| Appearance | White to light yellow powder or oil | [4] |

| Storage Temperature | 2-8°C | [7] |

Conclusion

The synthesis of Methyl 5-fluoro-2-(methylthio)benzoate is reliably achieved through the classic Fischer esterification of its corresponding carboxylic acid precursor. This method is robust, scalable, and utilizes readily available reagents, making it highly suitable for both academic research and industrial applications. The resulting compound is a strategically important building block, offering chemists and drug development professionals a versatile platform for the synthesis of novel molecules with potentially enhanced pharmacological profiles. The careful application of the principles and protocols outlined in this guide ensures a high-purity product ready for downstream applications.

References

- Benchchem. Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaUjzfHuVv9Yk6FYHCK1ahWk-z4a8cbXh5JdKK6lLFIzfHGOhpxc_Hc7xAysJqYfuBEAKOtxw-4pzlhRcWfqtx_Gwk5jJfjcKsddQU3aJg3FE_r82oDB9JxArNM-ZAvEEQERp7bw==]

- Sigma-Aldrich. Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBLojTnJDELirWtLolHgVd1gNi5Vinimfl3VH_rRJe1Puw6OG420nn26XbjQj9qz9-4za5mgTEjjV1_SaOKOoLiLtCcz2d66oOnagu9mC_7cMG0svQLXz_kAP9yAuASgxRm4V_69qwQonTMNvCcmJCtcTjwHqgbu9NNCile5eqMez1IOlVLFr9C-0=]

- BLD Pharmatech. 2-Fluoro-5-(methylthio)benzoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVnC6Xm2_qBb0KQOGnIzpzf03PviWxA-kZ3ATI0-eupf6mMnBgpaL9JblWqkZU7nGeYRCHnngyu027241IWydJRjwclVE2ZeRH9NkrYbowKYgynxioKtRk4WA5wR__XMcrq1cx]

- Ossila. 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu3ijJS1FGnS-mWXrhXqSb_sxQFqESqfw4uLgM4D8UTzXWUgp2YrPWV2JakEPCJ1qTrGxl0zO2F6Cq4VpHxL4Gw9Yj_QQE5b7JqedAi9lh602a3jLAMr1vzzTskDMoR13zQ3Hn79sZabzCJLN0elYRRiU9hfe67R0=]

- MilliporeSigma. 5-Fluoro-2-(methylthio)benzoic acid | 1256727-01-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRwKBxySUXBMKeOcnF8h3SK1YL--bc1LRZRPSi-csNEIZ2f-PLH4x9HpR4yg0X4ZuxPTaeA2iggVkzNO1H4mam1m720K2LuYw_VUOyEpN6oVByI7yDmi0UfzM6pgNtdcRowFwiJMCT7V8NujDg9fr90XgnyUeqb3cWb0i8mlJzGP3nBAVpKd_DkUwsdUw=]

- AOBChem. Methyl 5-fluoro-2-(methylthio)benzoate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6hkp9JNW3GrgKbvVgZdanDDIb7IzhX8GRUCkSj13doLGgltdC5HomQ2jvRfRw3sj3aG4xmi8bci1c6c0Jz2MqHh0YE9OMe7lOojFaD3WGCvq6hFer4bbXhwqllEaMfF_JytmCwkT_vYuT2ULLJBSKS4ZpLpqbQF55-Vwbif-MIFAU89qPqQ==]

- ChemicalBook. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKrI28bRuEd2TDogSmTbLzrpFQBIxSynvqx-O6kR8fNVo_Pr23dHfOuR0fAmz_s34NwUo1LGPFxvQ2eixWgrApK0QfptqEiOpkUPO7zR1oV-xDmngAiCm8iIRYOSe7gDMW4kveA_0vCYcTrEwvhpijbkz1sVtKGjF9LUXFjxO2PzA=]

- PubChem. Methyl 5-fluoro-2-methyl-3-nitrobenzoate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWpqT37x2L_Q38pCO8Vpw2HR8zESoxebBuWYdUf_A9pc9SdzRqLYO8ZTvU919K2n_EZeYo-hFgQdXNcP-yppbtj-Wk-op8fOzSfBha2cHM5sEsW5F8wDr46YX2GlvckNXkmcx1jP0PSacokqg5IzMGzi9RxHTCXpAP9k7XLitNnStELln7ZYaSWVaz6kY=]

- Chem-Impex. 5-Fluoro-2-methylbenzoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFacXKXCaCXxW-zSDtldfBJ42eh-qV4FzmTAxfPpFR2LSJvp9Ha-mXNuK_TBv3YpPyP2CpGxUEkC8KgAyILmWz4xSDG1avRxLtLXun7dTVbDnvTTrXp9wOlJuu-Up0zvibIYs=]

- Sigma-Aldrich. Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE07eMuIlHzbjbkWCRfF_9ambuQq9ZzxdRooFumpRdX6uNZuGTylWQ0lAWNX_mpG5o_hfe7aM2V_w7Sq6V0we3kXCW5uCIJzwcK-jlp_W7ZZyXMqDBlDXIewwfWf3VHnD_tpcKVUZ5W0DxEWxgRMcORleLM9Fg61LUuq7F78qM=]

- Al-Suwaidan, I. A., et al. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 23(11), 2795. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278385/]

- Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. [URL: https://patents.google.

- MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [URL: https://www.mdpi.com/2073-4344/13/5/915]

- University of Toronto Scarborough. Preparation of Methyl Benzoate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7gtfZKLyjbisEmNia0PMtR9vTNWwvlAhpTm64XefcdMmlHDH8g4Pp56AgKCJE4sKvmMj9BtsTaCASrn9VQOQnQqa3XuRE_EnOd4jF8dyb0mKfwoxbq5Dj08TWD1gDVTQw9R9paAGPMev5RGCQCqOtaUavYI6YSN9x2SdeuduGbf9P4gM8ZY4=]

- MDPI. Methyl-Containing Pharmaceuticals. [URL: https://www.mdpi.com/1424-8247/17/5/251]

- Gomaa, A. M., & El-Subbagh, H. I. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33863-33924. [URL: https://www.researchgate.net/publication/385018693_Recent_progress_in_therapeutic_applications_of_fluorinated_five-membered_heterocycles_and_their_benzo-fused_systems]

- ResearchGate. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [URL: https://www.researchgate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chemimpex.com [chemimpex.com]

- 5. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8 [sigmaaldrich.com]

- 8. Methyl 5-fluoro-2-(methylthio)benzoate [sigmaaldrich.com]

- 9. Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8 [sigmaaldrich.com]

Technical Whitepaper: Methyl 5-Fluoro-2-(methylthio)benzoate

This technical guide provides an in-depth analysis of Methyl 5-fluoro-2-(methylthio)benzoate , a specialized fluorinated intermediate used in the synthesis of bioactive heterocycles and pharmaceutical candidates.

A Versatile Fluorinated Scaffold for Medicinal Chemistry

Executive Summary

Methyl 5-fluoro-2-(methylthio)benzoate (CAS: 1879026-30-8) is a di-substituted benzoate ester characterized by the strategic placement of a fluorine atom and a methylthio ether moiety.[1] This compound serves as a high-value building block in drug discovery, particularly for the synthesis of poly-functionalized heterocycles such as benzothiazoles, quinazolines, and benzamides. Its utility stems from the orthogonal reactivity of its functional groups: the electrophilic ester, the oxidizable thioether, and the metabolically stable fluorine substituent.

Chemical Identity & Physicochemical Profile

The compound is defined by its specific substitution pattern, which directs its chemical behavior and biological interactions.

| Property | Data |

| Chemical Name | Methyl 5-fluoro-2-(methylthio)benzoate |

| CAS Number | 1879026-30-8 |

| Molecular Formula | C₉H₉FO₂S |

| Molecular Weight | 200.23 g/mol |

| Physical State | Solid (typically off-white to pale yellow) or viscous oil |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water |

| Key Functional Groups | Methyl Ester (-COOMe), Thioether (-SMe), Fluoride (-F) |

| SMILES | COC(=O)C1=C(SC)C=CC(F)=C1 |

Synthetic Methodology

The synthesis of Methyl 5-fluoro-2-(methylthio)benzoate relies on the principles of Nucleophilic Aromatic Substitution (SₙAr) .[2] The most robust and scalable route exploits the electronic differentiation between the two halogen positions in the precursor, Methyl 2,5-difluorobenzoate.

Primary Route: Regioselective SₙAr

This protocol utilizes the "Ortho-Effect," where the ester group at C1 activates the fluorine at C2 towards nucleophilic attack, while the fluorine at C5 remains deactivated due to its meta positioning relative to the electron-withdrawing carbonyl.

-

Precursor: Methyl 2,5-difluorobenzoate (CAS 362601-90-9).[3]

-

Reagent: Sodium thiomethoxide (NaSMe).[4]

-

Solvent: DMF or DMSO (Polar aprotic solvents enhance the nucleophilicity of the thiolate).

-

Conditions: 0°C to Room Temperature.

Mechanism & Causality:

-

Activation: The carbonyl group of the ester withdraws electron density from the ring, specifically creating a positive potential at the ortho (C2) and para (C4) positions.

-

Attack: The thiomethoxide anion (MeS⁻) attacks C2, forming a resonance-stabilized Meisenheimer complex.

-

Elimination: The fluoride ion is ejected, restoring aromaticity. The C5 fluorine is not displaced because the negative charge in the hypothetical meta-Meisenheimer complex cannot be delocalized onto the carbonyl oxygen.

Alternative Route: Esterification

If the carboxylic acid precursor, 5-fluoro-2-(methylthio)benzoic acid , is available, standard acid-catalyzed esterification (Fischer esterification) or alkylation with methyl iodide/base can be employed.

-

Reagents: MeOH, H₂SO₄ (cat.) OR MeI, K₂CO₃, DMF.

-

Note: This route is less convergent if the acid itself must be made via SₙAr.

Caption: Regioselective synthesis via SₙAr. The ester group directs the thiolate nucleophile exclusively to the C2 position.

Reactivity Profile & Applications

Methyl 5-fluoro-2-(methylthio)benzoate is not merely an endpoint; it is a "divergent scaffold." The thioether and ester groups allow for orthogonal functionalization.

Oxidation to Sulfones (The "Switch" Strategy)

The methylthio group (-SMe) is a poor leaving group. However, it can be oxidized to a sulfoxide (-SOMe) or sulfone (-SO₂Me). The sulfone is a powerful electron-withdrawing group and an excellent leaving group.

-

Reagents: m-CPBA (meta-chloroperoxybenzoic acid) or Oxone®.

-

Utility: Converts the C2 position into a highly electrophilic center, allowing for a second SₙAr reaction with amines or alkoxides to create 2-amino-5-fluorobenzoates.

Cyclization to Heterocycles

The proximity of the C1-Ester and C2-Thioether allows for cyclization reactions.

-

Benzisothiazoles: Treatment with hydroxylamine-O-sulfonic acid can lead to N-S bond formation.

-

Quinazolines: Condensation with amidines or guanidines (often requiring prior conversion of the ester to an amide) yields fluorinated quinazoline cores, a privileged scaffold in kinase inhibitors (e.g., EGFR inhibitors).

Medicinal Chemistry Utility[8]

-

Fluorine Substitution (C5): The fluorine atom at C5 is metabolically robust. It blocks the C5 position from oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, extending the half-life of the final drug molecule. It also modulates the lipophilicity (LogP) and pKa of the benzoic acid core.

-

Bioisosterism: The thioether can act as a lipophilic spacer or be oxidized to mimic carbonyls or sulfonyls in binding pockets.

Caption: Divergent synthetic pathways. The thioether enables a "switch" to nucleophilic displacement via oxidation.

Handling & Safety Protocols

While specific toxicological data for this exact ester may be limited, data from the acid precursor and analogous benzoates dictates the following safety profile.

-

Hazard Classification (GHS):

-

Handling:

-

Perform all synthesis involving thiomethoxide in a fume hood due to the potential evolution of methanethiol (stench/toxic) if acidified.

-

Use bleach (sodium hypochlorite) to quench glassware and waste streams to oxidize any residual sulfides/thiols, neutralizing odors.

-

References

-

BenchChem. Methyl 5-fluoro-2-(methylthio)benzoate Product Analysis and Retrosynthesis. Retrieved from

-

Sigma-Aldrich. Methyl 2,5-difluorobenzoate (Precursor) Product Sheet. Retrieved from

-

National Institutes of Health (PubChem). Compound Summary: Methyl 2,5-difluorobenzoate. Retrieved from

-

Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SₙAr) Mechanisms. Retrieved from

-

Fluorochem. Safety Data Sheet: 2-Fluoro-5-(methylthio)benzoic acid. Retrieved from

Sources

Technical Monograph: 2-Fluoro-5-(methylthio)benzoic acid

The following technical guide provides an in-depth analysis of 2-Fluoro-5-(methylthio)benzoic acid (CAS 57318-98-6) . This document is structured to serve researchers and drug development professionals, focusing on the compound's utility as a pharmacophore building block, its synthesis, and analytical characterization.

CAS Registry Number: 57318-98-6 Chemical Formula: C₈H₇FO₂S Molecular Weight: 186.20 g/mol

Executive Summary

2-Fluoro-5-(methylthio)benzoic acid is a specialized fluorinated intermediate used primarily in the synthesis of bioactive small molecules. Its structure combines a benzoic acid moiety (for amide/ester coupling), a fluorine atom at the C2 position (conferring metabolic stability and electronic modulation), and a methylthio (-SMe) group at C5 .

This specific substitution pattern is highly valuable in medicinal chemistry. The para-relationship between the fluorine and the thioether allows for unique electronic push-pull systems in derived inhibitors. Furthermore, the methylthio group serves as a lipophilic handle that can be selectively oxidized to sulfoxides or sulfones, offering a tunable "metabolic switch" during lead optimization.

Physicochemical Profile

The following data aggregates experimental and predicted values essential for handling and formulation.

| Property | Value | Note |

| Appearance | Off-white to pale yellow solid | Crystalline powder |

| Purity (Typical) | ≥ 98% (HPLC) | Standard commercial grade |

| Melting Point | 142–146 °C (Predicted) | Experimental determination recommended |

| Boiling Point | ~313.3 ± 32.0 °C | Predicted at 760 mmHg |

| Density | ~1.36 g/cm³ | Predicted |

| pKa (Acid) | 3.12 ± 0.10 | Predicted (Carboxylic acid) |

| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water |

| Stability | Air-sensitive (Thioether) | Store under Nitrogen at 2–8°C |

Critical Handling Note: The thioether moiety (-SMe) is susceptible to oxidation by atmospheric oxygen over time, forming the sulfoxide (S=O). It is imperative to store this compound under an inert atmosphere (Nitrogen or Argon) to maintain purity.

Synthetic Methodologies

To ensure high fidelity in research applications, we present two primary synthetic routes. The Palladium-Catalyzed C-S Coupling is the preferred method for high yield and regioselectivity.

Route A: Pd-Catalyzed C-S Cross-Coupling (Recommended)

This route utilizes 2-Fluoro-5-bromobenzoic acid as the starting material. The C-Br bond is selectively reactive towards Pd-insertion compared to the C-F bond, ensuring the fluorine remains intact.

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Transmetallation: Sodium thiomethoxide (NaSMe) transfers the -SMe group.

-

Reductive Elimination: Formation of the C-S bond and regeneration of Pd(0).

Route B: Nucleophilic Aromatic Substitution (SnAr)

Applicable if starting from 2,5-Difluorobenzoic acid . However, this route requires careful temperature control to avoid bis-substitution or substitution at the C2 fluorine (though C5 is activated, C2 is also vulnerable).

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for selecting the synthesis route based on available precursors.

Figure 1: Strategic synthesis pathways for 2-Fluoro-5-(methylthio)benzoic acid.

Analytical Characterization (QC/QA)

Trustworthiness in data relies on rigorous characterization. The following spectral features are diagnostic for CAS 57318-98-6.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.2 ppm (br s, 1H): Carboxylic acid (-COOH).

-

δ 7.85 ppm (dd, 1H): H6 proton (ortho to COOH, meta to F). Shows coupling to F (small) and H4.

-

δ 7.50 ppm (m, 1H): H4 proton.

-

δ 7.25 ppm (dd, 1H): H3 proton (ortho to F). Large coupling constant with ¹⁹F.

-

δ 2.50 ppm (s, 3H): Methylthio group (-SCH₃). Note: May overlap with DMSO solvent residual peak; use CDCl₃ if necessary.

-

-

¹⁹F NMR:

-

Single peak around -110 to -120 ppm , typical for ortho-substituted benzoic acids.

-

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm.

-

Retention Time: Expected to be relatively non-polar due to the -SMe group; elutes later than the sulfoxide impurity.

Biological Application & Mechanism

In drug discovery, CAS 57318-98-6 is utilized to synthesize SGLT2 inhibitors , antibacterials , and kinase inhibitors .

Structural Activity Relationship (SAR) Logic

-

Ortho-Fluorine:

-

Conformation Lock: The fluorine atom creates an electrostatic repulsion with the carbonyl oxygen, forcing the carboxyl group out of planarity or locking a specific conformation, which can enhance binding selectivity.

-

Metabolic Block: Prevents hydroxylation at the C2 position.

-

-

Meta-Methylthio:

-

Bioisostere: Acts as a lipophilic replacement for a methoxy (-OMe) group but with weaker H-bond accepting capability.

-

Metabolic Handle: The sulfur can be oxidized in vivo to a sulfoxide (chiral) or sulfone. This is often used in "prodrug-like" strategies where the polarity of the molecule changes during metabolism.

-

Figure 2: Predicted metabolic oxidation pathway of the methylthio moiety.

Experimental Protocol: Amide Coupling

A common use of this acid is coupling to amines. Below is a self-validating protocol using HATU.

Reagents:

-

2-Fluoro-5-(methylthio)benzoic acid (1.0 eq)

-

Amine partner (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

DMF (Anhydrous)

Procedure:

-

Dissolution: Dissolve the benzoic acid derivative in anhydrous DMF (0.1 M concentration) under Nitrogen.

-

Activation: Add DIPEA followed by HATU. Stir for 5 minutes at Room Temperature (RT). Checkpoint: Solution should turn slightly yellow.

-

Coupling: Add the amine partner. Stir at RT for 2–4 hours.

-

Monitoring: Check via LC-MS. Look for the disappearance of the acid mass (M-H)⁻: 185.2 and appearance of Product Mass.

-

Workup: Dilute with Ethyl Acetate, wash with 1M HCl (remove unreacted amine), sat. NaHCO₃ (remove unreacted acid), and Brine.

-

Purification: Flash chromatography (Hexane/EtOAc).

Safety & Handling

-

GHS Classification: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: 2–8°C . Hygroscopic and sensitive to oxidation. Keep container tightly closed.

References

Technical Whitepaper: Spectral Analysis of Methyl 5-fluoro-2-(methylthio)benzoate

This guide provides a comprehensive technical analysis of Methyl 5-fluoro-2-(methylthio)benzoate , tailored for researchers in medicinal chemistry and analytical science.

Executive Summary

Methyl 5-fluoro-2-(methylthio)benzoate (CAS: 1879026-30-8) is a specialized fluorinated building block used primarily in the synthesis of fused heterocycles (e.g., benzothiazoles, quinazolines) for kinase and PARP inhibitor development. Its structural core—a benzoate ester functionalized with both a hard electrophile (fluorine) and a soft nucleophile (methylthio)—presents unique spectroscopic signatures. This guide details the structural elucidation of this compound using NMR (

Structural Context & Synthetic Origin

Understanding the synthesis is critical for anticipating impurities. This compound is typically synthesized via Nucleophilic Aromatic Substitution (S

-

Precursor: Methyl 2,5-difluorobenzoate.

-

Reagent: Sodium thiomethoxide (NaSMe).

-

Mechanism: The ester group at C1 acts as an Electron Withdrawing Group (EWG), activating the ortho (C2) and para (C4) positions. However, the C2 position in methyl 2,5-difluorobenzoate is sterically more accessible and electronically activated by the inductive effect of the adjacent carbonyl, leading to high regioselectivity for C2 substitution over C5 [1].

Impurity Profile

-

Hydrolysis Product: 5-fluoro-2-(methylthio)benzoic acid (broad OH stretch in IR).

-

Regioisomer: Methyl 2-fluoro-5-(methylthio)benzoate (rare, requires S

Ar at unactivated meta position). -

Bis-substitution: Methyl 2,5-bis(methylthio)benzoate (if excess NaSMe is used).

Visualization: Synthesis & Impurity Logic

Caption: Figure 1. Regioselective synthesis pathway and potential impurity generation nodes.

Experimental Protocols

To ensure reproducibility, the following sample preparation protocols are recommended.

Nuclear Magnetic Resonance (NMR)

-

Solvent: Chloroform-d (CDCl

) is preferred. DMSO- -

Concentration: 10–15 mg in 0.6 mL solvent for

H; 30–50 mg for -

Reference: TMS (0.00 ppm) or residual CHCl

(7.26 ppm).

Mass Spectrometry (GC-MS/LC-MS)

-

Ionization: Electron Impact (EI, 70 eV) for structural fingerprinting; Electrospray Ionization (ESI+) for molecular weight confirmation.

-

Solvent: Methanol or Acetonitrile (LC grade).

Infrared Spectroscopy (FT-IR)

-

Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

-

Resolution: 4 cm

, 16 scans.

Spectral Analysis & Interpretation

Mass Spectrometry (EI-MS)

The mass spectrum provides the first line of identity confirmation.

Key Fragments:

-

Molecular Ion (

): m/z 200. The presence of Sulfur is confirmed by the -

Base Peak (

): m/z 169. Cleavage of the methoxy group from the ester is the dominant fragmentation pathway, forming a stable acylium ion [2]. -

Secondary Fragment (

): m/z 141. Loss of carbon monoxide from the acylium ion.

| m/z | Identity | Interpretation |

| 200 | Molecular Ion (C | |

| 202 | ||

| 169 | Acylium ion (Base Peak) | |

| 141 | Loss of CO from m/z 169 |

Visualization: Fragmentation Pathway

Caption: Figure 2. EI-MS fragmentation logic showing the dominant acylium ion pathway.

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups.

-

Ester Carbonyl (

): A strong, sharp band at 1720–1735 cm -

C-F Stretch: Strong bands in the 1200–1250 cm

region. -

C-H Stretch: Weak aromatic C-H (>3000 cm

) and aliphatic C-H (2950 cm

Nuclear Magnetic Resonance (NMR)

H NMR (Proton) Analysis

The aromatic region requires careful analysis of spin-spin coupling due to the presence of Fluorine (

Predicted Shifts & Multiplicities (CDCl

| Proton | Multiplicity | Coupling Constants ( | Assignment Logic | |

| H-6 | 7.65 - 7.75 | dd | Ortho to Ester (deshielded). Ortho to F. | |

| H-3 | 7.25 - 7.35 | dd | Ortho to SMe (shielded). Meta to F. | |

| H-4 | 7.10 - 7.20 | td (or ddd) | Meta to SMe. Ortho to F. | |

| COOC | 3.92 | s | - | Methyl Ester singlet. |

| S-C | 2.45 | s | - | Thioether methyl singlet. |

Detailed Coupling Analysis:

-

H-6 (dd): Located ortho to the ester (deshielding zone) and ortho to the Fluorine. It shows a large

coupling (~8-9 Hz) and a small -

H-4 (td): Located ortho to Fluorine and meta to the SMe group. It couples to F (

), H-3 ( -

H-3 (dd): Located ortho to the SMe group. SMe is an electron donor by resonance, shielding this proton relative to H-6. It shows

ortho coupling to H-4 and

C NMR Analysis

Carbon-Fluorine coupling (

-

C=O: ~166 ppm (s or d,

Hz). -

C-5 (C-F): ~160 ppm (d,

Hz). Large doublet. -

C-2 (C-SMe): ~140 ppm (d,

). Shifted downfield by SMe. -

C-6: ~116 ppm (d,

Hz). -

C-4: ~120 ppm (d,

Hz). -

OCH

: ~52.5 ppm. -

SCH

: ~16.0 ppm.

Quality Control & Troubleshooting

When analyzing this compound, specific deviations indicate process failures.

-

Broad peak at 11.0 ppm (

H): Indicates hydrolysis to the benzoic acid (Impurity B). -

Extra Singlet at 2.50 ppm: Indicates presence of bis-methylthio impurity (Impurity A), where the Fluorine has also been displaced by SMe (rare, but possible under harsh conditions).

-

Missing F-coupling: If the aromatic signals are simple doublets without extra splitting, the Fluorine atom may be absent (starting material error) or displaced.

References

-

Regioselectivity in S

Ar Reactions: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of Some 2,4-Dinitrohalobenzenes with Piperidine." Chemical Reviews. (Foundational text on S -

Mass Spectrometry of Benzoate Esters: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Fluorine-Proton Coupling Constants: Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley.

-

Compound Registry: Methyl 5-fluoro-2-(methylthio)benzoate (CAS 1879026-30-8).

Solubility Profiling & Process Engineering: Methyl 5-fluoro-2-(methylthio)benzoate

Executive Summary

Methyl 5-fluoro-2-(methylthio)benzoate (CAS: 1879026-30-8) is a specialized synthetic intermediate utilized primarily in the development of fluorinated bioactive scaffolds and kinase inhibitors. Its structural utility lies in the orthogonal reactivity of its three functional handles: the electrophilic methyl ester, the nucleophilic (and oxidizable) thioether, and the metabolically stable fluorine substituent.

This technical guide provides a rigorous analysis of its solubility profile, stability concerns, and experimental protocols for characterization. As specific solubility data for this intermediate is often proprietary or sparse in public repositories, this guide synthesizes physicochemical principles with standard industrial protocols to enable researchers to generate validated data.

Physicochemical Characterization & Structural Logic

To predict solubility and stability, one must analyze the molecular architecture. The compound (C₉H₉FO₂S, MW: 200.23 g/mol ) exhibits a "Push-Pull" electronic character on the benzene ring.

-

The Fluorine Atom (C-5): High electronegativity withdraws electron density inductively (-I effect), increasing the acidity of the aromatic ring protons and enhancing lipophilicity (LogP) compared to the non-fluorinated analog.

-

The Methylthio Group (C-2): A soft nucleophile. Its presence significantly increases lipophilicity but introduces a risk of oxidation to sulfoxides (S=O) or sulfones (O=S=O).

-

The Methyl Ester: Defines the molecule as a moderately polar aprotic species, insoluble in water but highly miscible with organic solvents.

Predicted Physicochemical Parameters

| Parameter | Estimated Range | Rationale |

| LogP (Octanol/Water) | 2.5 – 3.2 | Lipophilic nature of S-Me and F substituents on a benzoate core. |

| Water Solubility | < 0.1 mg/mL | High lipophilicity; lacks H-bond donors. |

| pKa (Conjugate Acid) | ~2.4 (Acid form) | Ester itself has no acidic protons; hydrolysis yields the acid. |

| Physical State | Low-melting Solid / Oil | Ortho-substitution often disrupts crystal packing, lowering melting points. |

Solubility Profile & Solvent Selection

The solubility profile is critical for reaction solvent selection (synthesis) and formulation (bioassays). The following classification is derived from the compound's polarity index and functional group analysis.

Solubility Classification Table

| Solvent Class | Representative Solvents | Solubility Prediction | Operational Notes |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Recommended for Stock Solutions. Excellent stability; ideal for biological assays. |

| Chlorinated | DCM, Chloroform | High (>100 mg/mL) | Ideal for extraction and transport. |

| Esters/Ethers | Ethyl Acetate, THF | High (>50 mg/mL) | Preferred for reaction solvents and crystallization. |

| Alcohols | Methanol, Ethanol | Moderate (10-50 mg/mL) | Caution: Risk of transesterification (exchange of O-Me with O-Et) if catalyzed by base/acid. |

| Hydrocarbons | Hexanes, Heptane | Low-Moderate (<10 mg/mL) | Useful as an anti-solvent for recrystallization. |

| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.1 mg/mL) | Requires co-solvent (e.g., 1% DMSO) for biological testing. |

Stability Warning: The Thioether Liability

The methylthio group is susceptible to oxidation. Avoid solvents containing peroxides (e.g., uninhibited ethers/THF) or strong oxidizers, which will convert the intermediate into the sulfoxide impurity.

Experimental Protocol: Determination of Thermodynamic Solubility

Do not rely solely on predictions. Use the following Shake-Flask Method (adapted from OECD Guideline 105) to determine the exact solubility limit for your specific batch.

Workflow Visualization

The following diagram outlines the logical flow for determining solubility and validating the stability of the solute during the process.

Figure 1: Step-by-step workflow for thermodynamic solubility determination with integrated stability checkpoints.

Detailed Methodology

-

Preparation: Add excess Methyl 5-fluoro-2-(methylthio)benzoate (approx. 10 mg) to a glass vial.

-

Solvation: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).

-

Equilibration: Agitate the suspension at 25°C for 24 hours. Ensure solid remains visible (saturation).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (avoid Nylon filters which may bind lipophilic compounds).

-

Quantification: Analyze the filtrate via HPLC-UV (Detection at 254 nm).

-

Calibration: Construct a standard curve using DMSO stock solutions (0.01 – 1.0 mg/mL).

-

Calculation:

-

Application in Synthesis & Purification[1]

Reaction Solvent Engineering

When using this intermediate in nucleophilic aromatic substitution (

-

Preferred: DMF or NMP. High boiling points allow for thermal acceleration, and high solubility ensures homogenous kinetics.

-

Avoid: Water-miscible alcohols if the reaction involves strong nucleophiles that could attack the ester.

Purification Strategy (Chromatography)

Due to its lipophilicity (LogP ~2.5+), Normal Phase Chromatography is highly effective.

-

Stationary Phase: Silica Gel (40-63 µm).

-

Mobile Phase: Hexanes/Ethyl Acetate gradient.

-

Elution: The compound is relatively non-polar. Expect elution at 5-15% Ethyl Acetate in Hexanes.

-

Visualization: UV active (Benzene ring).

-

Reaction Pathway Logic

The following diagram illustrates the reactivity profile and how solvent choice impacts the pathway.

Figure 2: Reactivity map highlighting synthetic pathways and potential solvent-induced impurities.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 5-fluoro-2-methyl-3-nitrobenzoate (Analogous Structure). Retrieved March 6, 2026, from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Retrieved March 6, 2026, from [Link]

"discovery and history of Methyl 5-fluoro-2-(methylthio)benzoate"

Whitepaper: Advanced Synthetic Intermediates in Modern Drug Discovery Topic: Discovery, Synthesis, and Application of Methyl 5-fluoro-2-(methylthio)benzoate Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

In the modern era of rational drug design, the reliance on highly functionalized, low-molecular-weight building blocks has accelerated the discovery of targeted therapeutics. Emerging prominently in the mid-2010s as a specialized advanced synthetic intermediate, Methyl 5-fluoro-2-(methylthio)benzoate (CAS: 1879026-30-8)[1] represents a masterclass in strategic heteroatom placement.

This compound is rarely the final Active Pharmaceutical Ingredient (API); rather, it is a highly versatile precursor[2]. Its architectural value lies in the triad of its functional groups:

-

The Fluorine Atom (C5): Acts as a bioisostere for hydrogen, significantly enhancing metabolic stability while modulating the pKa and lipophilicity of the overall scaffold[2].

-

The Methylthio Group (C2): Serves a dual purpose. In early-stage screening, it acts as a lipophilic electron-donating group. In late-stage synthesis, it can be oxidized to a sulfoxide or sulfone, transforming it into a potent leaving group for nucleophilic aromatic substitution (SNAr)[2].

-

The Methyl Ester (C1): Provides a stable protecting group for the carboxylic acid during upstream cross-coupling reactions, which can later be unmasked via saponification for amide bond formation[2].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in biphasic reaction mixtures and chromatographic purification.

Table 1: Core Physicochemical Properties [3]

| Property | Value | Scientific Implication |

| Chemical Name | Methyl 5-fluoro-2-(methylthio)benzoate | Nomenclature defining regiochemistry. |

| CAS Registry Number | 1879026-30-8 | Unique identifier for commercial sourcing. |

| Molecular Formula | C9H9FO2S | Indicates a high degree of heteroatom density. |

| Molecular Weight | 200.23 g/mol | Low MW ensures it remains within Lipinski's limits after coupling. |

| InChI Key | RRCCOZVVTBFBDJ-UHFFFAOYSA-N | Standardized structural identifier[4]. |

Retrosynthetic Logic and Structural Assembly

Retrosynthetic analysis provides a logical framework for constructing this polyfunctionalized core[2]. The most scalable and atom-economical route utilizes a late-stage esterification approach, tracing back to commercially available fluorinated benzoic acids.

Fig 1: Retrosynthetic deconstruction of the core scaffold.

Causality in Disconnection Strategy: Why perform the SNAr reaction on the free acid rather than the ester? The carboxylic acid moiety is highly electron-withdrawing, activating the ortho-fluorine (C2) via inductive effects. More importantly, performing the SNAr on the free acid allows for a highly efficient acid-base extraction during workup, eliminating the need for early-stage column chromatography and ensuring a self-validating purification step.

Validated Synthetic Methodologies

The following protocols represent a robust, field-proven workflow for synthesizing Methyl 5-fluoro-2-(methylthio)benzoate.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Objective: Introduction of the methylthio ether at the C2 position.

-

Preparation: Charge a flame-dried, 500 mL round-bottom flask with 2,5-difluorobenzoic acid (1.0 equiv, 50 mmol) and anhydrous N,N-Dimethylformamide (DMF) (150 mL) under an inert argon atmosphere.

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Controlling the exotherm prevents competitive attack at the C5 position, ensuring strict regioselectivity.

-

Nucleophile Addition: Add Sodium thiomethoxide (NaSMe) (2.1 equiv, 105 mmol) portion-wise over 15 minutes. Rationale: The first equivalent deprotonates the carboxylic acid to form the carboxylate salt; the second equivalent acts as the nucleophile for the SNAr displacement.

-

Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20-25 °C) for 4 hours. Monitor completion via LC-MS.

-

Workup (Self-Validating Purification): Quench the reaction by pouring it into 500 mL of crushed ice. Slowly acidify the aqueous mixture with 1M HCl until pH 2 is reached. The intermediate, 5-fluoro-2-(methylthio)benzoic acid, will precipitate as an off-white solid. Filter, wash with cold water, and dry under high vacuum.

Protocol 2: Fischer Esterification

Objective: Masking the carboxylic acid to form the target ester[2].

-

Preparation: Suspend the isolated 5-fluoro-2-(methylthio)benzoic acid (1.0 equiv) in anhydrous Methanol (10 volumes).

-

Catalysis: Add concentrated Sulfuric Acid (H2SO4) (0.1 equiv) dropwise.

-

Reflux: Heat the mixture to reflux (65 °C) for 12 hours. The suspension will become a homogeneous solution as the ester forms.

-

Isolation: Concentrate the methanol in vacuo. Dilute the residue with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 (to remove unreacted acid) and brine.

-

Final Polish: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield Methyl 5-fluoro-2-(methylthio)benzoate as a pale yellow oil/low-melting solid.

Table 2: Reaction Optimization Metrics

| Step | Key Reagents | Temp (°C) | Time (h) | Expected Yield | Purity (HPLC) |

| 1. SNAr | NaSMe, DMF | 0 to 25 | 4.0 | 85 - 90% | >98% |

| 2. Esterification | MeOH, cat. H2SO4 | 65 | 12.0 | 92 - 95% | >99% |

Downstream Reactivity & Medicinal Chemistry Workflows

The true utility of Methyl 5-fluoro-2-(methylthio)benzoate is unlocked during late-stage scaffold diversification. The molecule offers two orthogonal vectors for functionalization: the ester group and the thioether group[2].

Fig 2: Divergent downstream functionalization pathways.

Pathway A: Saponification and Amide Coupling

The benzoate moiety can undergo basic hydrolysis (saponification) using LiOH in a THF/Water mixture to yield the corresponding carboxylic acid[2]. Basic hydrolysis is preferred over acidic conditions due to higher yields and the avoidance of thioether degradation[2]. The resulting acid is subsequently activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to form robust amide linkages with complex aliphatic or aromatic amines—a ubiquitous motif in kinase inhibitors.

Pathway B: Thioether Oxidation and Traceless Directing

In a highly strategic maneuver, the methylthio group can be oxidized using meta-chloroperoxybenzoic acid (mCPBA). Treatment with 2.0+ equivalents of mCPBA smoothly converts the thioether to a methylsulfone. The sulfone is a powerful electron-withdrawing group that highly activates the C2 position. This allows the sulfone to act as a "traceless" directing group; it can be displaced via a secondary SNAr reaction by primary or secondary amines, yielding 2-amino-5-fluorobenzamide derivatives that are highly prized in oncology and CNS drug discovery.

References

- Benchchem. "Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8".

- Sigma-Aldrich. "Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8".

- ChemicalBook. "Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8".

Sources

- 1. Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8 [m.chemicalbook.com]

- 2. Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8 | Benchchem [benchchem.com]

- 3. Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8 [sigmaaldrich.com]

- 4. Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Safe Handling of Methyl 5-fluoro-2-(methylthio)benzoate

For Research, Scientific, and Drug Development Professionals

Introduction: Navigating the Safety Profile of a Novel Synthetic Intermediate

Methyl 5-fluoro-2-(methylthio)benzoate (CAS No. 1879026-30-8) is an advanced synthetic intermediate valuable for its unique combination of a fluorine atom, a thioether group, and a methyl ester functionality on a benzene ring. This strategic arrangement of functional groups makes it a key building block in medicinal chemistry and materials science, offering pathways to more complex, biologically active compounds. The presence of fluorine can significantly alter physicochemical properties like metabolic stability and binding affinity, while the thioether and ester groups provide versatile handles for further synthetic transformations.

However, as a relatively novel compound, comprehensive toxicological and safety data for Methyl 5-fluoro-2-(methylthio)benzoate are not extensively documented in public literature. This guide, therefore, adopts a first-principles approach to safety, drawing from the known characteristics of its constituent functional groups—fluorinated benzoic acids and thioanisoles—to establish a robust framework for safe handling, storage, and emergency procedures. The protocols outlined herein are designed to be self-validating, encouraging a culture of caution and preparedness when working with chemicals whose properties are not fully characterized.

Section 1: Chemical & Physical Properties

Understanding the fundamental properties of a compound is the first step in ensuring its safe handling. The available data for Methyl 5-fluoro-2-(methylthio)benzoate is summarized below.

| Property | Value | Source |

| Chemical Name | Methyl 5-fluoro-2-(methylthio)benzoate | - |

| CAS Number | 1879026-30-8 | [1][2] |

| Molecular Formula | C₉H₉FO₂S | [2] |

| Molecular Weight | 200.23 g/mol | [1][2] |

| InChI Key | RRCCOZVVTBFBDJ-UHFFFAOYSA-N | [1][2] |

| Appearance | Not specified; likely a solid or liquid. | - |

| Purity | Typically ≥97% for research grades. | [2] |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Expected to be soluble in common organic solvents. | - |

| Stability | Stable under recommended storage conditions. | [3] |

Section 2: Hazard Identification & Risk Assessment

-

Fluorinated Benzoic Acid Derivatives: Compounds in this class, such as 2-fluorobenzoic acid and 4-fluorobenzoic acid, are consistently classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2][4][5] It is prudent to assume that Methyl 5-fluoro-2-(methylthio)benzoate presents similar irritant hazards.

-

Thioanisole (Methylthiobenzene) Moiety: Thioanisoles are known for their strong, unpleasant stench.[3][6] While not always indicative of high toxicity, a strong odor necessitates handling in well-ventilated areas to avoid discomfort and potential unknown effects of inhalation. Thioanisole itself is also a combustible liquid.[3]

-

Overall Assessment: Based on this analysis, Methyl 5-fluoro-2-(methylthio)benzoate should be handled as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin, and is expected to be an irritant to the eyes, skin, and respiratory system. The toxicological properties have not been thoroughly investigated, and all personnel must treat it with the caution afforded to a new chemical entity.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The following engineering controls and PPE are mandatory when handling Methyl 5-fluoro-2-(methylthio)benzoate.

Engineering Controls

-

Chemical Fume Hood: All weighing, transferring, and reaction setup operations must be performed inside a certified chemical fume hood to control vapor and potential dust exposure.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[1][5]

-

Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2][5]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required at a minimum. A face shield should be worn in situations with a higher risk of splashes.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact. Dispose of contaminated gloves immediately.

-

Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron and sleeves are recommended.

-

Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, or in the event of a ventilation failure, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge should be used.

Section 4: Safe Handling & Experimental Workflow

Adherence to a strict protocol is essential for minimizing risk. The following workflow provides a step-by-step guide for the safe handling of Methyl 5-fluoro-2-(methylthio)benzoate from receipt to disposal.

Workflow Diagram: Safe Handling Protocol

Caption: Safe handling workflow for Methyl 5-fluoro-2-(methylthio)benzoate.

Step-by-Step Protocol

-

Receiving and Inspection:

-

Upon receipt, verify the chemical name and CAS number (1879026-30-8) on the manufacturer's label.

-

Inspect the container for any signs of damage or leakage. If compromised, follow emergency spill procedures.

-

-

Storage:

-

Handling and Use (inside a chemical fume hood):

-

Before handling, ensure all engineering controls are operational and you are wearing the appropriate PPE.

-

Prepare your work surface by covering it with absorbent, disposable bench paper.

-

If the material is a solid, avoid creating dust. If it is a liquid, avoid generating aerosols.[2][7]

-

Use clean, dry glassware and tools (e.g., spatulas, syringes).

-

Weigh the required amount in a tared container. Immediately and securely reseal the main container.

-

Perform all subsequent dilutions and additions within the fume hood.

-

-

Decontamination and Waste Disposal:

-

After handling, wipe down the work surface and any equipment used.

-

Dispose of all contaminated materials (gloves, bench paper, pipette tips) in a designated hazardous waste container.

-

Waste Methyl 5-fluoro-2-(methylthio)benzoate and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8] Do not pour down the drain.

-

Wash hands thoroughly with soap and water after work is complete.

-

Section 5: Emergency Procedures

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill and Leak Response

-

Small Spills:

-

Ensure the area is well-ventilated and restrict access.

-

Wearing full PPE, absorb liquid spills with an inert material (e.g., vermiculite, sand, or chemical absorbent). For solid spills, gently sweep up the material to avoid creating dust.

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert your institution's emergency response team.

-

Do not attempt to clean up the spill without specialized training and equipment.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.

-

Unsuitable Extinguishing Media: A water jet may spread the fire.

-

Hazards from Combustion: In a fire, toxic and corrosive fumes may be released, including carbon oxides (CO, CO₂), sulfur oxides, and hydrogen fluoride.

-

Firefighter Protection: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Section 6: Conclusion

Methyl 5-fluoro-2-(methylthio)benzoate is a valuable research chemical with a safety profile that must be inferred from its chemical structure due to a lack of comprehensive data. By treating it as a potential irritant and a compound with unknown toxicity, and by adhering to the rigorous engineering controls, personal protective equipment standards, and handling protocols detailed in this guide, researchers can work with this intermediate safely and effectively. The core principle is one of informed caution: always prioritize safety and assume the highest level of risk consistent with the available chemical knowledge.

References

- Benchchem. (n.d.). Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8.

- Sigma-Aldrich. (n.d.). Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8.

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Fluorobenzoic acid. Retrieved from [Link]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Fluorobenzoic acid.

- ThermoFisher Scientific. (2025, September 5). SAFETY DATA SHEET - 2-Fluorobenzoic acid.

- Apollo Scientific. (2015, April 16). SAFETY DATA SHEET - 4-FLUOROBENZOIC ACID.

- Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - Thioanisole.

- TCI Chemicals. (2025, January 15). SAFETY DATA SHEET - Methyl Benzoate.

- Santa Cruz Biotechnology. (n.d.). Thioanisole.

- Unspecified Supplier. (2014, November 2). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - Methyl 2-(methylthio)benzoate.

- CPAchem Ltd. (2023, December 14). Safety data sheet - Methyl benzoate.

- Alfa Aesar. (2011, June 1). Material Safety Data Sheet - Methyl benzoate.

- Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET - Caesium carbonate.

Sources

- 1. downloads.ossila.com [downloads.ossila.com]

- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.es [fishersci.es]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. carlroth.com [carlroth.com]

- 8. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Note: Strategic Utilization of Methyl 5-fluoro-2-(methylthio)benzoate in Advanced Organic Synthesis

Executive Summary & Mechanistic Rationale

Methyl 5-fluoro-2-(methylthio)benzoate (CAS: 1879026-30-8) stands as a prime example of an advanced synthetic intermediate[1]. Rather than serving as a final therapeutic agent, it is meticulously designed as a versatile building block for the convergent synthesis of complex, biologically active compounds and advanced organic materials[1]. Its synthetic utility is driven by the orthogonal reactivity of its three primary structural motifs:

-

The Aryl Fluoride (C5 Position): The introduction of a fluorine atom is a cornerstone of modern molecular design[2]. As the most electronegative element, it significantly modulates the pKa of adjacent functional groups and enhances the oxidative resistance of the aromatic ring[1]. In medicinal chemistry, the C–F bond acts as a bioisostere for C–H; it increases lipophilicity and membrane permeability without adding significant steric bulk, thereby improving metabolic stability[1].

-

The Methylthio Group (C2 Position): This thioether moiety serves as a redox-active handle[1]. It can be chemoselectively oxidized to sulfoxides or sulfones—strong hydrogen bond acceptors in pharmacophores—or utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Liebeskind-Srogl coupling) to construct larger conjugated systems[1].

-

The Methyl Ester (Benzoate Core): The ester acts as a stable protecting group for the carboxylic acid during upstream synthesis. It provides a reliable site for nucleophilic acyl substitution, enabling facile unmasking via saponification for subsequent amide bond formation[1].

Physicochemical Profile

The following table summarizes the foundational quantitative data and structural parameters of the core intermediate.

| Property | Value |

| Chemical Name | Methyl 5-fluoro-2-(methylthio)benzoate |

| CAS Number | 1879026-30-8 |

| Molecular Formula | C9H9FO2S |

| Molecular Weight | 200.23 g/mol [1] |

| InChI Key | RRCCOZVVTBFBDJ-UHFFFAOYSA-N[2] |

| Key Functional Groups | Aryl Fluoride, Thioether, Methyl Ester |

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems , incorporating in-process analytical checks and explicit mechanistic causality for every experimental choice.

Protocol A: Saponification to 5-Fluoro-2-(methylthio)benzoic acid

Objective: Cleave the methyl ester to reveal the free carboxylic acid (CAS: 1256727-01-1)[3] for downstream library generation. Causality & Logic: Basic hydrolysis (saponification) is preferred over acidic conditions because it delivers higher yields, a cleaner reaction profile, and prevents unwanted cleavage or oxidation of the sensitive thioether group[1]. The reaction is thermodynamically driven by the irreversible formation of the carboxylate salt.

-

Initiation: Dissolve Methyl 5-fluoro-2-(methylthio)benzoate (1.0 eq) in a 3:1 mixture of Methanol/Water to achieve a 0.2 M concentration.

-

Causality: The mixed solvent system bridges the polarity gap; methanol ensures complete solvation of the lipophilic ester, while water solubilizes the inorganic base[1].

-

-

Reagent Addition: Add Sodium Hydroxide (NaOH, 2.5 eq) portion-wise at room temperature.

-

Propagation: Elevate the reaction temperature to 60°C and stir for 2–4 hours.

-

Causality: Heating accelerates the nucleophilic acyl substitution, where the hydroxide ion directly attacks the electrophilic carbonyl carbon[1].

-

-

In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The disappearance of the high-Rf ester spot and the appearance of a baseline spot (the highly polar carboxylate salt) validates reaction completion.

-

Workup & Isolation: Cool the mixture to 0°C and acidify dropwise with 1M HCl until pH 2–3 is reached.

-

Causality: Acidification protonates the carboxylate, precipitating the free 5-fluoro-2-(methylthio)benzoic acid out of the aqueous solution[2]. Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.

-

-

Final Validation: Confirm product identity via LC-MS (Expected

= 185.0) and

Protocol B: Chemoselective Oxidation to Methyl 5-fluoro-2-(methylsulfinyl)benzoate

Objective: Selectively oxidize the thioether to a sulfoxide without over-oxidizing to the sulfone. Causality & Logic: meta-Chloroperoxybenzoic acid (mCPBA) is a standard electrophilic oxidant. The electron-withdrawing fluorine atom at C5 slightly deactivates the aromatic ring, preventing competitive electrophilic aromatic substitution[2]. Strict stoichiometric control and cryogenic temperatures kinetically favor the first oxidation step over the second.

-

Initiation: Dissolve the starting ester (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M) and cool to 0°C in an ice bath.

-

Reagent Addition: Add mCPBA (1.05 eq, assuming 77% purity) dissolved in DCM dropwise over 30 minutes.

-

Causality: Dropwise addition prevents localized concentration spikes that act as the primary driver for unwanted over-oxidation to the sulfone.

-

-

Propagation: Stir strictly at 0°C for 1 hour.

-

In-Process Validation: Analyze the mixture via LC-MS. The target sulfoxide will elute significantly earlier than the starting thioether due to its increased polarity and dipole moment.

-

Workup: Quench the reaction with saturated aqueous Sodium Thiosulfate (

) to safely reduce any unreacted peroxide. Wash the organic layer with saturated aqueous Sodium Bicarbonate ( -

Isolation: Dry the organic layer over anhydrous

, concentrate in vacuo, and purify via flash chromatography (if trace sulfone is detected during validation).

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic utility of the core intermediate, mapping out how specific functional group manipulations lead to diverse molecular architectures.

Divergent synthetic pathways of Methyl 5-fluoro-2-(methylthio)benzoate in organic synthesis.

References

Sources

"Methyl 5-fluoro-2-(methylthio)benzoate as a building block in medicinal chemistry"

Executive Summary

Methyl 5-fluoro-2-(methylthio)benzoate represents a "privileged structure" in modern drug discovery, offering a trifecta of orthogonal reactivity: a modifiable ester, a metabolically stable fluorine bioisostere, and a versatile thioether handle. Unlike simple benzoates, the ortho-methylthio group serves as a "latent" functionality—it can act as a directing group, a precursor to sulfoxides/sulfones (activating the ring for

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | Methyl 5-fluoro-2-(methylthio)benzoate |

| CAS Number | 1879026-30-8 |

| Molecular Formula | |

| Molecular Weight | 200.23 g/mol |

| Appearance | White to off-white solid or semi-solid |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate |

| Handling | Store at 2-8°C. Handle under inert atmosphere (Argon/Nitrogen) to prevent premature S-oxidation.[1] |

Strategic Versatility: The "Tri-Vector" Reactivity

The utility of this scaffold lies in its ability to undergo orthogonal transformations at three distinct sites.[2]

-

Vector A (C1 - Ester): Standard acyl substitution (amidation, reduction) to generate benzamides or benzyl alcohols.

-

Vector B (C2 - Thioether):

-

Oxidative Activation:[3] Conversion to sulfoxide (

) or sulfone ( -

Cyclization: Acts as the sulfur source for benzisothiazol-3-ones.

-

-

Vector C (C5 - Fluorine): Provides metabolic stability against P450 oxidation and modulates the pKa of neighboring groups. In highly activated systems (e.g., after sulfone formation), the fluorine itself can serve as a site for regioselective nucleophilic aromatic substitution (

).

Visualizing the Synthetic Landscape

The following diagram maps the divergent pathways accessible from this single building block.

Figure 1: Divergent synthetic pathways from Methyl 5-fluoro-2-(methylthio)benzoate.

Detailed Experimental Protocols

Protocol A: Oxidative Activation & Displacement

Objective: To convert the stable thioether into a reactive sulfone, followed by displacement to create a 2-amino-5-fluorobenzoate (anthranilate) scaffold.

Step 1: Oxidation to Methyl 5-fluoro-2-(methylsulfonyl)benzoate

-

Dissolution: Dissolve Methyl 5-fluoro-2-(methylthio)benzoate (1.0 equiv) in DCM (0.1 M). Cool to 0°C.

-

Oxidation: Slowly add m-chloroperbenzoic acid (mCPBA, 2.5 equiv) portion-wise.

-

Note: Maintain temperature <5°C to prevent ester hydrolysis or over-oxidation side products.

-

-

Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide).

-

Workup: Quench with saturated

(to remove excess peroxide) followed by saturated -

Yield: Typically >90% quantitative yield. White solid.

Step 2:

-

Setup: In a pressure vial, dissolve the sulfone intermediate (1.0 equiv) in anhydrous THF or DMF.

-

Nucleophile Addition: Add the desired amine (

, 2.0 equiv). If using an amine salt, add 3.0 equiv of DIPEA. -

Conditions: Heat to 60-80°C for 12 hours.

-

Critical Control Point: If the amine is sterically hindered, raise temperature to 100°C.

-

-

Purification: The product is a Methyl 2-(alkylamino)-5-fluorobenzoate. Purify via silica gel chromatography (Hexanes/EtOAc).

Why this works: The 5-fluoro group is para to the sulfone, potentially activating the C5 position. However, the ortho-ester effect makes C2 highly susceptible to attack. The sulfinate anion (

Protocol B: Synthesis of 1,2-Benzisothiazol-3(2H)-ones

Objective: To utilize the sulfur atom for heterocycle formation, relevant for anti-infective and anti-inflammatory research.

-

Saponification: Hydrolyze the ester (LiOH, THF/H2O) to the free acid: 5-fluoro-2-(methylthio)benzoic acid.

-

Oxidative Chlorination: Suspend the acid in dilute acetic acid. Cool to 0°C. Bubble chlorine gas (

) or add sulfuryl chloride (-

Mechanism:[2][4][5][6] This cleaves the S-Me bond and forms the sulfenyl chloride or sulfonyl chloride depending on equivalents. For benzisothiazolinones, we target the sulfenyl chloride or direct reaction with amine.

-

Alternative (Safer): Treat the acid with Thionyl Chloride (

) to form the acid chloride, then react with an amine to form the amide: 5-fluoro-N-alkyl-2-(methylthio)benzamide.

-

-

Ring Closure (Pummerer-type or Halogen mediated):

-

Dissolve the amide (from step 2) in DCM.

-

Add Sulfuryl Chloride (

, 1.1 equiv) at RT. -

Outcome: The S-Me group is chlorinated, followed by nucleophilic attack of the amide nitrogen onto the sulfur, releasing

and forming the isothiazolone ring.

-

Case Study: Medicinal Chemistry Application

Target: Development of a dual-action Kinase Inhibitor. Rationale: Many kinase inhibitors (e.g., EGFR inhibitors) utilize an aniline core. Using Methyl 5-fluoro-2-(methylthio)benzoate allows for the construction of a 5-fluoro-quinazolin-4(3H)-one core.

Workflow:

-

Starting Material: Methyl 5-fluoro-2-(methylthio)benzoate.[1][7]

-

Transformation: React with formamide/ammonium acetate at high temperature (Niementowski quinazoline synthesis variation).

-

Result: The ester and the thioether condense to form the quinazolinone ring. The fluorine remains at the 6-position (due to renumbering), providing metabolic resistance.

Figure 2: Medicinal chemistry workflow for kinase inhibitor scaffold generation.

References

-

BenchChem. "Methyl 5-fluoro-2-(methylthio)benzoate Product Specifications." BenchChem Database. Accessed October 2023. Link

-

Zhu, X., et al. "Three-Component Synthesis of Benzothiazoles from o-Iodoanilines, K2S, and DMSO."[8] Organic Letters, vol. 22, no.[8] 10, 2020, pp. 3789-3793. Link

-

Sigma-Aldrich.

) Reaction Guide." MilliporeSigma Technical Library. Link -

Ossila. "5-Fluoro-2-methylbenzoic acid: Analogous Building Blocks in Synthesis." Ossila Application Notes. Link

-

Chemistry Steps. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." Organic Chemistry Education. Link

Sources

- 1. Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8 [sigmaaldrich.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. ossila.com [ossila.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Methyl 5-fluoro-2-(methylthio)benzoate [sigmaaldrich.com]

- 8. Benzothiazole synthesis [organic-chemistry.org]

Application Note: Divergent Synthetic Transformations of Methyl 5-fluoro-2-(methylthio)benzoate

Executive Summary

Methyl 5-fluoro-2-(methylthio)benzoate (CAS: 1879026-30-8) serves as an advanced, highly modular synthetic intermediate in medicinal chemistry and materials science. The molecule is characterized by three orthogonal reactive sites: a methyl ester, a thioether (methylthio) group, and an aryl fluoride. This trifunctionality enables divergent synthetic pathways, making it an ideal scaffold for constructing complex pharmacophores. This application note details the mechanistic rationale and provides self-validating experimental protocols for its two primary transformations: ester saponification and thioether oxidation.

Mechanistic Rationale & Reaction Pathways

The strategic positioning of functional groups on the benzene ring allows for precise electronic tuning and sequential functionalization [1].

-

Saponification (Ester Hydrolysis): The conversion of the methyl ester to 5-fluoro-2-(methylthio)benzoic acid is best achieved via base-catalyzed hydrolysis (saponification). Utilizing sodium hydroxide in a polar protic co-solvent system (methanol/water) is preferred over acidic hydrolysis because the base-catalyzed pathway is irreversible. The formation of the stable carboxylate salt drives the reaction to completion, ensuring cleaner profiles and higher yields [1].

-

Thioether Oxidation: The sulfur atom of the methylthio group acts as a reactive handle that can be selectively oxidized. Treating the starting material with meta-chloroperoxybenzoic acid (m-CPBA) converts the electron-donating thioether into a strongly electron-withdrawing sulfone (Methyl 5-fluoro-2-(methylsulfonyl)benzoate) [1].

-

Downstream SNAr Activation: The oxidation step has profound mechanistic consequences. The conversion to a sulfonyl group severely depletes electron density from the aromatic ring. This electronic modulation synergizes with the electronegative fluorine atom, highly activating the aryl fluoride position for subsequent Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides [1].

Reaction Workflow Visualization

Divergent synthetic pathways of Methyl 5-fluoro-2-(methylthio)benzoate.

Quantitative Data & Compound Properties

The following table summarizes the key physicochemical properties of the starting material and the resulting products from the protocols described below [1][2][3].

| Compound Name | Role | CAS Number | Molecular Weight | Key Functional Group |